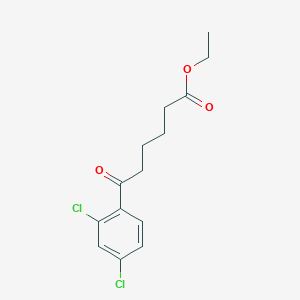

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate” is an ester derived from a 2,4-dichlorophenyl-substituted hexanoic acid. The “ethyl” prefix indicates that the ester is formed with ethanol. The “6-oxo” indicates a carbonyl group (C=O) at the 6th carbon in the hexanoic acid chain .

Molecular Structure Analysis

The molecular structure of this compound would consist of a hexanoic acid backbone with a 2,4-dichlorophenyl group attached to the 6th carbon, and an ethyl ester group also attached to the 6th carbon .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also undergo reduction to form alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have higher boiling points than their constituent alcohols and carboxylic acids due to their larger size. They are often liquid at room temperature and have a characteristic fruity odor .科学的研究の応用

Regioselective Synthesis Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate and its derivatives have been pivotal in regioselective synthesis processes. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and significant yield enhancement, showcasing the potential of ultrasound irradiation in the synthesis process (Machado et al., 2011). Another notable synthesis involved the regioselective chlorination of a methyl group in the ethyl ester of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid, marking a novel approach in the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).

Dye Synthesis and Application In the field of materials science, particularly in fabric dyeing, derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been used to synthesize disperse dyes. These dyes, upon complexation with metals like copper, cobalt, and zinc, demonstrated excellent dyeing performance on fabrics like polyester and nylon, offering a range of shades and commendable fastness properties (Abolude et al., 2021).

Solvatochromism Studies Investigations into solvatochromic behaviors are crucial for understanding solvent interactions, and derivatives of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate have been employed in such studies. Research analyzing the solvatochromic behavior of specific probes in various solvent conditions has provided valuable insights into solvent polarity and interactions, contributing to the broader understanding of solvatochromism (Tada et al., 2000).

作用機序

Target of Action

It is known that similar compounds with a dichlorophenyl group have been used in the synthesis of carbon quantum dots (cqds) for potential applications in textiles .

Mode of Action

It’s worth noting that compounds with similar structures have been used in the nucleation of cqds . The interaction of these compounds with their targets often involves the formation of covalent bonds, leading to changes in the physical and chemical properties of the target molecules .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s physical properties such as its predicted density (143±01 g/cm3), melting point (98 °C), boiling point (3587±520 °C), and vapor pressure (25E-05mmHg at 25°C) suggest that it may have significant bioavailability .

Result of Action

Similar compounds have been used in the synthesis of cqds, which have potential applications in textiles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

将来の方向性

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial research might focus on determining its physical and chemical properties, and testing its reactivity. If it’s intended for use as a drug, future research would likely involve in vitro and in vivo testing to determine its efficacy and safety .

特性

IUPAC Name |

ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(15)9-12(11)16/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFGNMRZQFOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645747 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

CAS RN |

898777-99-6 |

Source

|

| Record name | Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)